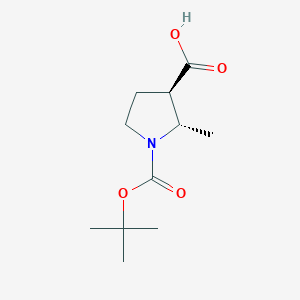

(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid

Descripción general

Descripción

(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific three-dimensional arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid typically involves several steps:

Starting Materials: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.

Protection: The amino group of L-proline is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected intermediate.

Alkylation: The protected intermediate undergoes alkylation with a suitable methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH) to introduce the methyl group at the 2-position.

Oxidation: The resulting compound is then oxidized to introduce the carboxylic acid functionality at the 3-position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Structural Formula

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.28 g/mol

- CAS Number : 2259662-48-9

- IUPAC Name : (2S,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

Key Features

- The tert-butoxycarbonyl (Boc) group is a protective group commonly used in organic synthesis to protect amines during reactions.

- The compound's chirality at the 2 and 3 positions enhances its specificity in biological interactions.

Organic Synthesis

The primary application of (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid lies in its role as a building block in organic synthesis. It is used for:

- Protection of Amines : The Boc group allows for the temporary protection of amines during multi-step synthesis processes. This is crucial when amines are sensitive to reaction conditions that might occur during subsequent steps.

Methodologies

- Boc Protection : The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. This method provides a stable protective strategy for amines.

- Deprotection : The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol, allowing for the regeneration of the free amine for further reactions.

Case Study: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of novel derivatives for therapeutic applications, this compound was utilized to create compounds with enhanced biological activity against cancer cell lines. The successful incorporation of this compound into synthetic pathways demonstrated its versatility and importance in drug development .

Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cellular environments. This activity is particularly relevant in neurodegenerative conditions where oxidative damage plays a significant role.

Anti-inflammatory Effects

Studies have shown that this compound can reduce levels of inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. These findings highlight its promise as a candidate for further research and development in oncology .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Decreases TNF-α and IL-6 levels | |

| Anticancer | Inhibits proliferation of cancer cell lines |

Mecanismo De Acción

The mechanism by which (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group serves as a protecting group, allowing selective reactions at other functional sites without interference.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: Differing only in stereochemistry, this compound may exhibit different reactivity and biological activity.

(2R,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: Another stereoisomer with distinct properties.

(2S,3R)-1-tert-butoxycarbonyl-2-ethyl-pyrrolidine-3-carboxylic acid: Similar structure with an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness

The uniqueness of (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid lies in its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and drug development.

Actividad Biológica

(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, positions it as a valuable intermediate in various chemical applications. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 1507389-76-5

- PubChem CID : 23079912

The compound features a pyrrolidine ring with a Boc group at the nitrogen atom and a carboxylic acid at the third carbon, which contributes to its reactivity and functionality in biological systems .

Research indicates that this compound can influence various biological pathways. Its structural similarities to naturally occurring amino acids allow it to interact with biological receptors and enzymes effectively:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

- Cellular Uptake and Bioavailability : Studies demonstrate that the compound can penetrate cellular membranes, suggesting its potential as a drug candidate with favorable bioavailability profiles .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A study explored the compound's role as an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, demonstrating low nanomolar potencies in cellular assays. This suggests that compounds like this compound could serve as scaffolds for developing new therapeutic agents targeting VHL-related pathways .

- Synthesis of Analogues :

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Pyrrolidine ring, Boc group | Versatile synthetic intermediate |

| L-Proline | Pyrrolidine ring without protective groups | Naturally occurring amino acid |

| N-Boc-L-Valine | Valine side chain with Boc group | Used in peptide synthesis |

| N-Boc-L-Leucine | Leucine side chain with Boc group | Similar applications in pharmaceutical chemistry |

This comparison underscores the unique structural features of this compound and its importance in synthetic organic chemistry and drug development .

Propiedades

IUPAC Name |

(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYRSTZRPZXWFG-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.